molecular formula C24H26N2O6 B8197289 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid

Cat. No.: B8197289
M. Wt: 438.5 g/mol
InChI Key: HVHGCPHPJYHRHG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid typically involves the protection of amino acids. One common method involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to protect the amino group of the amino acid. The reaction is usually carried out in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is anchored to a solid resin, and the Fmoc group is removed using a base like piperidine, followed by coupling with the next amino acid in the sequence .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically peptides with specific sequences, where the this compound serves as a building block .

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds, facilitating the stepwise assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid lies in its specific structure, which allows for selective deprotection and functionalization. This makes it a valuable tool in the synthesis of complex peptides and proteins, providing versatility and precision in peptide assembly .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl(prop-2-enoxycarbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-3-14-31-24(30)26(2)13-12-21(22(27)28)25-23(29)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,20-21H,1,12-15H2,2H3,(H,25,29)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHGCPHPJYHRHG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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